1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate

Lipophilicity Physicochemical Properties Lead Optimization

1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate (CAS 1303972-95-3) is an orthogonally protected, gem-difluorinated piperidine derivative with the molecular formula C₁₃H₂₁F₂NO₄ and a molecular weight of 293.31 g/mol. It features a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen and an ethyl ester at the 4-position, flanking the signature 3,3-gem-difluoro motif.

Molecular Formula C13H21F2NO4
Molecular Weight 293.31 g/mol
CAS No. 1303972-95-3
Cat. No. B3230405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate
CAS1303972-95-3
Molecular FormulaC13H21F2NO4
Molecular Weight293.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1(F)F)C(=O)OC(C)(C)C
InChIInChI=1S/C13H21F2NO4/c1-5-19-10(17)9-6-7-16(8-13(9,14)15)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3
InChIKeyVAUFIYFDCANVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate (CAS 1303972-95-3): A Strategic Gem-Difluoro Piperidine Building Block for Drug Discovery


1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate (CAS 1303972-95-3) is an orthogonally protected, gem-difluorinated piperidine derivative with the molecular formula C₁₃H₂₁F₂NO₄ and a molecular weight of 293.31 g/mol [1]. It features a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen and an ethyl ester at the 4-position, flanking the signature 3,3-gem-difluoro motif. This substitution pattern is of high interest in medicinal chemistry because the gem-difluoro group acts as a conformational constraint and a lipophilic hydrogen-bond acceptor, capable of modulating the basicity, metabolic stability, and membrane permeability of derived clinical candidates without significant steric penalty [2].

Why Unfluorinated or Regioisomeric Piperidine-1,4-dicarboxylate Analogs Cannot Substitute for 1303972-95-3 in Lead Optimization


The 3,3-gem-difluoro motif in this scaffold is not a simple isosteric replacement. A systematic study of mono- and difluorinated piperidines demonstrated that the number and position of fluorine atoms drastically modulate both protonation-dependent properties (pKa) and lipophilicity (LogP), and that these effects are conformation-dependent [1]. The non-fluorinated analog 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (CAS 142851-03-4) [2] or the regioisomeric 4,4-difluoro counterpart (CAS 1241725-70-1) will confer different physicochemical and metabolic profiles to any downstream lead series. Substituting this compound with a cheaper, non-fluorinated piperidine diester will forfeit the documented benefits of gem-difluorination on intrinsic microsomal stability and conformational preorganization, potentially leading to false-negative SAR or pharmacokinetic failure [1].

Quantitative Differentiation Evidence for 1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate Against its Closest Analogs


LogP Shift: Computed XLogP3 of the 3,3-Difluoro Methyl Ester Analog vs. Non-Fluorinated Scaffold

The 4-methyl ester analog (CAS 1303973-86-5) shares the identical 3,3-difluoro-1,4-dicarboxylate core and serves as a direct physicochemical proxy. Its computed XLogP3 is 1.8 [1]. For context, the non-fluorinated piperidine-1,4-dicarboxylate scaffold (exemplified by ethyl N-Boc-piperidine-4-carboxylate, CAS 142851-03-4) lacks the electron-withdrawing and lipophilic contribution of the CF₂ unit, resulting in a lower LogP. The difference is mechanistically rationalized by the ability of the gem-difluoro group to increase lipophilicity while simultaneously lowering pKa, a unique combination for balancing permeability and off-target activity [2].

Lipophilicity Physicochemical Properties Lead Optimization

Metabolic Stability: High Intrinsic Microsomal Clearance (Cl_int) Profile of 3,3-Difluoropiperidine Derivatives

In the comprehensive Grygorenko et al. study (2023), intrinsic microsomal clearance (Cl_int) was measured for a panel of mono- and difluorinated piperidines. The study concluded that the compounds exhibited high metabolic stability, with the notable exception of the 3,3-difluoroazetidine derivative [1]. The general principle—that gem-difluorination at the 3-position of piperidine attenuates oxidative metabolism—is further supported by the broader medicinal chemistry literature demonstrating that the C–F bond (~485 kJ/mol) resists cytochrome P450-mediated oxidation . The target compound, as a protected 3,3-difluoropiperidine-4-carboxylate, is expected to confer this metabolic stability advantage to derived clinical candidates relative to non-fluorinated piperidine-4-carboxylate building blocks.

Metabolic Stability DMPK Intrinsic Clearance

Phosphodiesterase 2A (PDE2A) Inhibitor Potency Achieved Using 3,3-Difluoropiperidine Scaffold

A novel methodology for the synthesis of 3,3-difluoropiperidines, using the same ethyl bromodifluoroacetate building block relevant to the target compound, was developed by Giacoboni et al. (2016) at H. Lundbeck A/S. The resulting functionalized 3,3-difluoropiperidine scaffold was used to prepare a new potent in vitro phosphodiesterase 2A (PDE2A) inhibitor [1]. While the exact IC₅₀ of that inhibitor is reported in the full text, this example demonstrates that the 3,3-difluoropiperidine core is directly compatible with achieving target engagement in a CNS-relevant enzyme class, whereas non-fluorinated or alternative regioisomeric piperidines would produce different SAR. This validated biological precedent differentiates the 3,3-difluoro regioisomer from the 4,4-difluoro variant.

PDE2A Inhibition CNS Drug Discovery Fluorinated Scaffolds

NR2B NMDA Receptor Antagonist Program: Privileged 3,3-Difluoropiperidine Carbamate Scaffold

The 3,3-difluoropiperidine carbamate heterocyclic scaffold is the subject of a dedicated patent family (WO2016196513A1) claiming compounds as NR2B NMDA receptor antagonists, with explicit rationale that the 3,3-difluoro substitution improves pharmacokinetic performance, oral activity, cardiovascular safety, and in vitro/in vivo therapeutic index relative to earlier-generation NR2B antagonists [1]. The target compound is a direct precursor to the 3,3-difluoropiperidine-4-carboxylate key intermediate used to construct these carbamate derivatives. This provides a strategic procurement justification: sourcing this exact 3,3-difluoro-1,4-dicarboxylate enables access to a clinically validated chemical space, whereas the non-fluorinated or 4,4-difluoro regioisomer leads to entirely different chemotypes outside the patent claims.

NR2B NMDA Antagonist CNS Diseases Ion Channel

High-Value Application Scenarios for Procuring 1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate (1303972-95-3)


CNS Lead Optimization: Modulating Basicity and Metabolic Stability

When optimizing a CNS-active piperidine-containing lead series, the gem-difluoro motif at the 3-position simultaneously reduces the pKa of the piperidine nitrogen (improving the fraction of neutral species at physiological pH) and increases metabolic stability by blocking oxidative metabolism at the 3-position [1]. 1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate is the ideal entry point for synthesizing such analogs because the orthogonal Boc/ethyl ester protection allows sequential functionalization of the nitrogen and carboxylic acid moieties after the difluoro core has been installed [2].

Synthesis of 3,3-Difluoropiperidine-4-carboxylic Acid Key Intermediate

Selective deprotection of the ethyl ester (e.g., LiOH hydrolysis) yields N-Boc-3,3-difluoropiperidine-4-carboxylic acid, a valuable intermediate for amide coupling or esterification with diverse alcohols. This intermediate is the direct precursor to the carbamate derivatives claimed in the NR2B NMDA antagonist patent family [3]. Procurement of the pre-assembled, doubly protected diester avoids the need for low-yielding late-stage gem-difluorination or challenging regioselective functionalization of the piperidine ring.

Structure–Activity Relationship (SAR) Exploration of 3,3-Difluoro vs. 4,4-Difluoro vs. Non-Fluorinated Piperidines

For a rigorous assessment of the fluorine positional effect, medicinal chemistry teams need access to all three regioisomers: the target 3,3-difluoro compound, its 4,4-difluoro counterpart (CAS 1241725-70-1), and the non-fluorinated piperidine-1,4-dicarboxylate (CAS 142851-03-4) [2][4]. Only by parallel synthesis and testing can the team attribute differences in potency, selectivity, LogP, pKa, and Cl_int specifically to the 3,3-gem-difluoro substitution pattern, as highlighted in the systematic Grygorenko physicochemical study [1].

Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Synthesis

The compound's compact molecular weight (293.31 g/mol) and dual orthogonal handles (Boc-amine and ethyl ester) make it an excellent fragment for elaboration into DNA-encoded libraries or focused fragment libraries targeting CNS or metabolic enzymes [1]. The 3,3-difluoro group provides a unique three-dimensional shape and electrostatic profile that distinguishes it from the planar, non-fluorinated piperidine fragments commonly used, potentially increasing hit diversity and intellectual property novelty.

Quote Request

Request a Quote for 1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.